
Exocarpic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exocarpic acid is a natural product found in Nanodea muscosa and Sarcophyte sanguinea with data available.
科学的研究の応用
Antimycobacterial Activity
Exocarpic acid, derived from Exocarpos latifolius, exhibits specific antimycobacterial activity. It effectively inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis, a crucial pathway in the bacterium's survival and pathogenicity. This unique mechanism of action highlights its potential in treating tuberculosis (Koch et al., 2010). Another study confirmed this compound as the major active component against Mycobacterium tuberculosis H37Ra, offering a new avenue for antimycobacterial drug development (Koch et al., 2009).
Reactive Oxygen Species Metabolism
Research on apple exocarp demonstrated that treatments like acibenzolar-S-methyl and dehydroepiandrosterone influence reactive oxygen species metabolism, impacting processes such as hydrogen peroxide content and the activities of various enzymes. This study contributes to understanding the biochemical dynamics of fruit exocarp under different treatments (Li et al., 2020).
Biosorption Properties
Citrus limon peel (exocarp) has been used for the biosorption of uranium(VI) from aqueous solutions. This research underscores the potential of fruit exocarps as effective, sustainable materials for removing hazardous substances from water (Šabanović et al., 2018).
Gene Expression in Fruit Exocarp
A study on sweet cherry exocarp revealed that its development involves regulated activities of many genes. This genomic analysis provides insights into processes like cuticle deposition, cell wall metabolism, and sugar transport, critical for fruit quality and shelf life (Alkio et al., 2014).
Antibacterial Activity
This compound has shown promising activity against various oral pathogenic bacteria. This finding from the Thesium chinense Turcz highlights its potential application in treating oral infectious diseases (Liu et al., 2018).
特性
分子式 |
C18H26O2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
(E)-octadec-13-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20)/b6-5+ |
InChIキー |
ACHMRCSARDWYGC-AATRIKPKSA-N |
異性体SMILES |
CCCC/C=C/C#CC#CCCCCCCCC(=O)O |
SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
正規SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
同義語 |
E-octadeca-13-ene-9,11-diynoic-acid exocarpic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


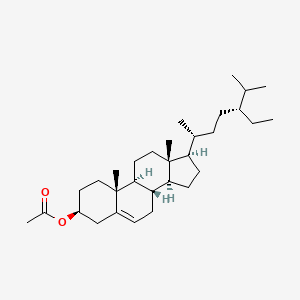
![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
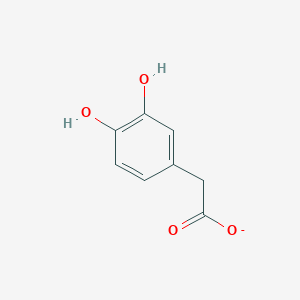


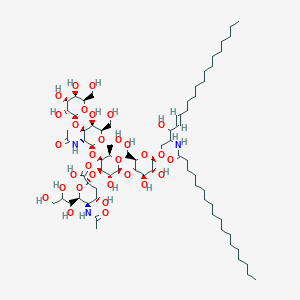
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
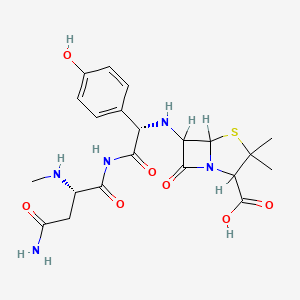
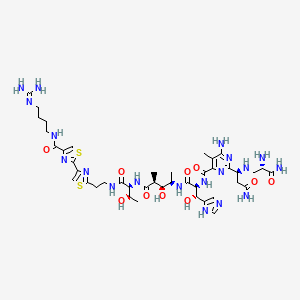
![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)
![5-Hydroxy-4-{6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethyl-cyclohex-1-enyl)-hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl}-5H-furan-2-one](/img/structure/B1238010.png)
![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)

![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)
